molecular formula C14H17IN2O2 B5293397 1-acetyl-N-(4-iodophenyl)piperidine-4-carboxamide

1-acetyl-N-(4-iodophenyl)piperidine-4-carboxamide

Cat. No.: B5293397
M. Wt: 372.20 g/mol
InChI Key: IGYAFTAMLPZWDX-UHFFFAOYSA-N
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Description

1-acetyl-N-(4-iodophenyl)piperidine-4-carboxamide is a chemical compound with the molecular formula C14H17IN2O2 and a molecular weight of 372.20145 g/mol . This compound is characterized by the presence of an acetyl group, an iodophenyl group, and a piperidine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-acetyl-N-(4-iodophenyl)piperidine-4-carboxamide involves several steps. One common method includes the reaction of 4-iodoaniline with piperidine-4-carboxylic acid, followed by acetylation. The reaction conditions typically involve the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

1-acetyl-N-(4-iodophenyl)piperidine-4-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

1-acetyl-N-(4-iodophenyl)piperidine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-acetyl-N-(4-iodophenyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The acetyl group and the iodophenyl group play crucial roles in its binding affinity and specificity towards these targets. The piperidine ring enhances its stability and bioavailability. The exact molecular targets and pathways involved may vary depending on the specific application and context .

Comparison with Similar Compounds

1-acetyl-N-(4-iodophenyl)piperidine-4-carboxamide can be compared with other similar compounds, such as:

    1-acetyl-N-(4-bromophenyl)piperidine-4-carboxamide: Similar structure but with a bromine atom instead of iodine.

    1-acetyl-N-(4-chlorophenyl)piperidine-4-carboxamide: Similar structure but with a chlorine atom instead of iodine.

    1-acetyl-N-(4-fluorophenyl)piperidine-4-carboxamide: Similar structure but with a fluorine atom instead of iodine.

The uniqueness of this compound lies in the presence of the iodine atom, which imparts distinct chemical and physical properties, such as higher molecular weight and different reactivity compared to its halogenated analogs .

Properties

IUPAC Name

1-acetyl-N-(4-iodophenyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17IN2O2/c1-10(18)17-8-6-11(7-9-17)14(19)16-13-4-2-12(15)3-5-13/h2-5,11H,6-9H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGYAFTAMLPZWDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)C(=O)NC2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17IN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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